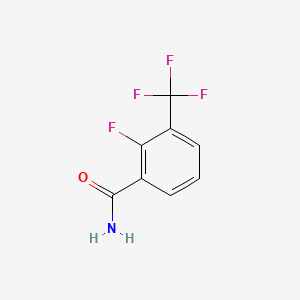

2-Fluoro-3-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMUBYIIPNQHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345583 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-60-9 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical research. The electron-withdrawing nature of these substituents can significantly influence the acidity, basicity, and metabolic stability of derivative compounds, making this molecule a valuable scaffold for the design of novel therapeutic agents and pesticides. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential applications based on the biological activities of structurally related compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 207853-60-9 | [1] |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.12 g/mol | [1] |

| Melting Point | 93 - 97 °C | [1][2] |

| Boiling Point | 211 °C | [3] |

| Density | 1.420 g/cm³ | [3] |

| Appearance | Solid | [2] |

Synthesis

Experimental Protocol: Amidation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

This protocol describes a general method for the synthesis of this compound from its corresponding acyl chloride.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzoyl chloride

-

Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like dioxane)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Ammonia Addition: Slowly add a solution of ammonia (approximately 2.0-3.0 eq) to the stirred solution of the acyl chloride via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Potential Applications and Biological Relevance

While specific biological data for this compound is limited in publicly available literature, the benzamide moiety, particularly when substituted with fluorine and trifluoromethyl groups, is a prevalent feature in many biologically active compounds.

Derivatives of fluorinated and trifluoromethyl-substituted benzamides have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: Salicylanilides containing fluoro and trifluoromethyl groups have demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[4]

-

Antihypertensive Agents: Fluoro-substituted benzimidazole derivatives, which can be synthesized from benzamide precursors, have shown nanomolar affinity for the angiotensin II type 1 (AT₁) receptor, leading to significant blood pressure reduction in hypertensive rats.

-

Anticancer Agents: Benzimidazole derivatives containing a trifluoromethyl group have been explored as inhibitors of phosphoinositide 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[5] Furthermore, related compounds have been shown to induce ferroptosis, a form of programmed cell death, in cancer cells.

-

Antiparasitic Agents: 2-(Trifluoromethyl)-benzimidazole derivatives have exhibited in vitro activity against various protozoa and helminths.[6]

The presence of the 2-fluoro and 3-trifluoromethyl substituents on the benzamide core of the title compound makes it an attractive starting material for the synthesis of novel analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic properties in these and other therapeutic areas.

Hypothetical Role as a Kinase Inhibitor Building Block

Given the prevalence of the benzamide scaffold in kinase inhibitors, this compound can be envisioned as a key intermediate in the synthesis of such molecules. The amide nitrogen can serve as a hydrogen bond donor, while the aromatic ring can engage in various interactions within the kinase active site. The fluoro and trifluoromethyl groups can modulate binding affinity and metabolic stability.

Caption: Conceptual role in kinase inhibitor design.

References

- 1. This compound | 207853-60-9 [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound [myskinrecipes.com]

- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors [mdpi.com]

- 6. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Fluoro-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties, and explores its potential biological relevance.

Core Chemical Properties

This compound is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₄NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 207.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 94-97 °C | --INVALID-LINK--, --INVALID-LINK--[1] |

| Boiling Point | Predicted: 357.78 °C (630.93 K) | Joback Method Estimation[2] |

| Appearance | White Solid | General chemical supplier information |

| CAS Number | 207853-60-9 | --INVALID-LINK--, --INVALID-LINK--[3] |

| Synonyms | α,α,α,2-Tetrafluoro-m-toluamide | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Amidation of Benzoyl Chloride

This protocol is adapted from general procedures for the synthesis of benzamides from benzoyl chlorides.[4][5]

Step 1: Formation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-Fluoro-3-(trifluoromethyl)benzoic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.

Step 2: Amidation to form this compound

-

Cool the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride from Step 1 in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate should form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted ammonia and ammonium chloride.

-

Dry the product under vacuum to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of related compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. The amide protons will likely appear as two broad singlets due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms attached to fluorine will also exhibit coupling. The carbonyl carbon is expected to resonate in the range of 165-175 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I band): A strong absorption band around 1680-1630 cm⁻¹.

-

N-H bending (Amide II band): A band in the region of 1640-1550 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 207. Subsequent fragmentation may involve the loss of the amide group (•NH₂) to form a benzoyl cation, followed by the loss of carbon monoxide (CO) to yield a fluorinated and trifluoromethylated phenyl cation.

Potential Biological Activity: Hedgehog Signaling Pathway Inhibition

While there is no direct evidence in the reviewed literature for the biological activity of this compound, several studies have highlighted that trifluoromethyl-containing benzamide derivatives can act as potent inhibitors of the Hedgehog (Hh) signaling pathway.[6][7][8] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.

The core mechanism of Hh pathway inhibition by small molecules often involves targeting the Smoothened (SMO) receptor, a key transmembrane protein in the pathway.

Hypothesized Hedgehog Signaling Pathway Inhibition Workflow

The following diagram illustrates the general mechanism of the Hedgehog signaling pathway and the potential point of inhibition by a benzamide-based inhibitor.

Caption: Hypothesized mechanism of Hedgehog pathway inhibition.

This workflow illustrates that in the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. Upon ligand binding, this inhibition is lifted, leading to SMO activation and subsequent downstream signaling that results in the activation of Gli transcription factors and target gene expression. Small molecule inhibitors, such as potentially this compound, are hypothesized to bind to and inhibit SMO, thereby blocking the pathway even in the presence of the Hedgehog ligand. This makes such compounds attractive candidates for anticancer drug development. Further structure-activity relationship (SAR) studies would be necessary to confirm the activity of this specific compound and optimize its inhibitory potential.[6]

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 207853-60-9 [chemicalbook.com]

- 2. chemeo.com [chemeo.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No: 207853-60-9). This compound is a fluorinated aromatic amide of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This document details plausible synthetic routes from commercially available precursors, outlines standard characterization methodologies, and presents key physicochemical data. While specific biological activity data for this compound is not extensively published, its structural motifs are common in pharmacologically active molecules, suggesting potential applications in drug discovery. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as a reference for laboratory synthesis and analysis.

Core Molecular Structure and Properties

This compound is a substituted benzene derivative featuring a carboxamide group, a fluorine atom at position 2, and a trifluoromethyl group at position 3. The presence of these electron-withdrawing groups significantly influences the electronic environment of the aromatic ring and the properties of the amide functional group.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 207853-60-9 | [1][2] |

| Molecular Formula | C₈H₅F₄NO | [1][2] |

| Molecular Weight | 207.13 g/mol | [1] |

| Melting Point | 94-97 °C | [1][2] |

| Synonym(s) | α,α,α,2-Tetrafluoro-m-toluamide | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| InChI Key | UHMUBYIIPNQHGD-UHFFFAOYSA-N | [1] |

Structural Diagram

The logical relationship between the key precursors and the final product is outlined below. This workflow highlights the two primary synthetic pathways.

Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, its preparation can be reliably achieved through standard organic chemistry transformations using commercially available precursors. Two plausible and robust methods are detailed below.

Synthesis Protocol 1: Hydrolysis of Nitrile

This protocol describes the synthesis via the acid- or base-catalyzed hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile.[3][4][5]

Workflow Diagram:

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq).

-

Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) to the nitrile substrate while cooling the flask in an ice bath.

-

Heating: After the addition is complete, heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Precipitation: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., 10M NaOH) until a precipitate forms. The pH should be adjusted to approximately 7-8.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or toluene.

Synthesis Protocol 2: Amidation of Acyl Chloride

This protocol details the synthesis from 2-Fluoro-3-(trifluoromethyl)benzoyl chloride and an ammonia source.[6]

Methodology:

-

Reaction Setup: Dissolve 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonia Addition: Cool the solution to 0°C using an ice bath. Add a solution of concentrated ammonium hydroxide (e.g., 2.0-3.0 eq) dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for the disappearance of the starting acyl chloride by TLC.

-

Work-up: Upon completion, add water to the reaction mixture and separate the organic layer.

-

Extraction: Extract the aqueous layer with the same organic solvent (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Characterization and Analytical Data

Full characterization of the synthesized this compound is essential to confirm its identity and purity. Below are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The aromatic region (7.0-8.5 ppm) should show three distinct proton signals. The amide protons (NH₂) are expected to appear as one or two broad singlets, typically between 5.5 and 8.0 ppm, and may exchange with D₂O.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum with proton decoupling. Expected signals include the carbonyl carbon (~165-170 ppm), aromatic carbons (110-165 ppm, showing C-F couplings), and the trifluoromethyl carbon (~120-125 ppm, appearing as a quartet due to C-F coupling).[7]

-

¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. Two signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group.

Predicted Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-7.5 (m, 3H, Ar-H), ~7.8 (br s, 1H, -CONH₂), ~7.6 (br s, 1H, -CONH₂).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ ~167 (C=O), ~160 (d, ¹JCF), ~134, ~128, ~125, ~123 (q, ¹JCF), ~120 (d, ²JCF).

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

-

N-H Stretch: Two bands (asymmetric and symmetric) in the range of 3400-3100 cm⁻¹ (primary amide).[8]

-

C=O Stretch (Amide I): Strong absorption around 1680-1650 cm⁻¹.[8]

-

N-H Bend (Amide II): Absorption around 1650-1600 cm⁻¹.

-

C-F Stretch (Aromatic): Strong absorption around 1300-1200 cm⁻¹.

-

C-F Stretch (CF₃): Multiple strong absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Protocol:

-

Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Analysis: Analyze the resulting mass-to-charge (m/z) spectrum.

Expected Fragmentation Pattern (EI):

-

Molecular Ion (M⁺•): A peak at m/z = 207.

-

Key Fragments:

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound itself, its precursor, 2-Fluoro-3-(trifluoromethyl)benzonitrile, is cited as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[12] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the benzamide scaffold is a common feature in many bioactive molecules. Therefore, this compound represents a valuable building block for the development of novel:

-

Agrochemicals: Including potential herbicides and insecticides.

-

Pharmaceuticals: As a scaffold for antiviral and anticancer agents.[12]

Researchers in drug development may find this compound useful for structure-activity relationship (SAR) studies, where the unique substitution pattern can be exploited to fine-tune binding affinities and pharmacokinetic properties.

Conclusion

This compound is an accessible and synthetically valuable fluorinated aromatic compound. This guide provides the foundational knowledge for its synthesis and characterization in a laboratory setting. The detailed protocols and predicted analytical data serve as a robust starting point for researchers and scientists. Its structural features suggest significant potential for application in the development of new agrochemicals and pharmaceuticals, making it a compound of high interest for further investigation.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com [chegg.com]

- 5. Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com [chegg.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemimpex.com [chemimpex.com]

Technical Guide: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural motifs, including the benzamide core, a fluorine atom, and a trifluoromethyl group, are prevalent in many biologically active compounds.[1] Understanding the fundamental physical properties of this compound is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for determining key physicochemical parameters, and a workflow for its synthesis and purification.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C8H5F4NO | [2] |

| Molecular Weight | 207.13 g/mol | [2] |

| Melting Point | 94-97 °C (lit.) | [3] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| CAS Number | 207853-60-9 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of a solid organic compound like this compound are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a more accurate determination, heat the block rapidly to about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Boiling Point Determination (Thiele Tube Method for High Melting Solids)

For solids with a relatively high melting point, determining the boiling point at atmospheric pressure can be challenging due to potential decomposition. The Thiele tube method provides a micro-scale approach to determine the boiling point.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound or a solution in a high-boiling solvent into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the small test tube containing the sample.

-

Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Heating:

-

Clamp the Thiele tube to a stand and insert the thermometer and sample assembly into the oil. The side arm of the Thiele tube should be heated gently with a small flame. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the oil.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

-

Observation and Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this point. This is the boiling point of the liquid.

-

Solubility Determination

Determining the solubility of a compound in various solvents is essential for purification (recrystallization), analysis (chromatography), and formulation.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, chloroform)[4]

Procedure (Qualitative):

-

Add approximately 10-20 mg of this compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vigorously agitate each tube using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the visual observation.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed flask.

-

Agitate the flasks at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solutions to remove any undissolved solid.

-

Analyze the concentration of the compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Purification Workflow

A potential synthetic route for this compound involves the hydrolysis of the corresponding nitrile.[5] The following diagram illustrates a general workflow for its synthesis and subsequent purification.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. All data presented is collated from publicly available Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 207853-60-9 | [1] |

| Molecular Formula | C8H5F4NO | [1][2][3] |

| Molecular Weight | 207.13 g/mol | [2] |

| Appearance | White Solid | |

| Melting Point | 94-97 °C | [4] |

| Flash Point | Not applicable |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. It is crucial to be aware of these hazards to implement appropriate safety measures.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 - Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335 - May cause respiratory irritation |

The NFPA and HMIS ratings provide a quick assessment of the chemical's hazards:

| Rating System | Health Hazard | Flammability | Physical Hazard/Reactivity |

| NFPA | 3 | 0 | 0 |

| HMIS III | 2 | 0 | 0 |

Reference:[1]

NFPA Health Hazard 3: Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[1] HMIS III Health Hazard 2: Temporary or minor injury may occur.[1]

Experimental Protocols: First Aid Measures

Detailed experimental protocols for toxicological studies are not publicly available. However, the following first-aid protocols are mandated in case of exposure.

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[6] |

Handling and Storage Procedures

Safe handling and storage are paramount to preventing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may also be necessary.[1] |

| Skin Protection | Protective gloves (e.g., nitrile rubber), and suitable protective clothing to prevent skin contact.[1] |

| Respiratory Protection | In case of inadequate ventilation, wear a suitable respirator. A dust mask of type N95 (US) is recommended.[1] |

Safe Handling Practices

-

Ensure good ventilation in the work station.[1]

-

Avoid breathing dust, mist, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage Conditions

-

Incompatible materials to avoid include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

Logical Workflow for Hazard Management

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound.

References

Solubility Profile of 2-Fluoro-3-(trifluoromethyl)benzamide: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document offers insights into its expected solubility behavior, detailed experimental protocols for its determination, and the factors influencing its solubility.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 207853-60-9 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₄NO | [1][3][4] |

| Molecular Weight | 207.13 g/mol | [1][3] |

| Melting Point | 94-97 °C (lit.) | [1][2] |

| Appearance | White to off-white solid | [5] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structure and the properties of similar compounds.[6] The presence of a polar amide group suggests potential solubility in polar organic solvents.[7] Conversely, the aromatic ring and the lipophilic trifluoromethyl group may contribute to solubility in less polar or non-polar organic solvents.[8]

Studies on the solubility of benzamide, a structurally related parent compound, have shown it to be soluble in polar organic solvents such as methanol, ethanol, and acetone, with solubility increasing with temperature.[7][9][10] The solubility of benzamide generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[9][10]

The fluorine and trifluoromethyl substituents on this compound will significantly influence its solubility profile compared to unsubstituted benzamide. The highly electronegative fluorine atoms can alter the molecule's polarity and its ability to form intermolecular interactions, such as hydrogen bonds.[8] The trifluoromethyl group is known to enhance lipophilicity, which could increase solubility in non-polar solvents.[8] It is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method.[11]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. Determine the concentration of this compound in the diluted samples by comparing the peak areas to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents. A thorough understanding of these factors is essential for solvent selection in various applications such as synthesis, purification, and formulation.

Conclusion

References

- 1. This compound 98 207853-60-9 [sigmaaldrich.com]

- 2. This compound | 207853-60-9 [chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. pschemicals.com [pschemicals.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Keystone in Modern Benzamide Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzamide scaffold has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and pharmacological properties that can dramatically enhance the drug-like characteristics of benzamide derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of novel benzamide-based therapeutics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the benzamide core profoundly alters its fundamental physicochemical properties, influencing its behavior in biological systems. These changes are pivotal for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhancing target engagement.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property quantified by the partition coefficient (logP). An optimal logP value, typically between 1 and 5 for oral drugs, is crucial for membrane permeability and overall bioavailability. The CF3 group significantly increases the lipophilicity of benzamide derivatives compared to their non-fluorinated counterparts.

Table 1: Comparison of Calculated Lipophilicity (XLogP3) of Benzamide and Trifluoromethylated Benzamides

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Benzamide | C7H7NO | 121.14 | 1.1 | |

| 2-(Trifluoromethyl)benzamide | C8H6F3NO | 189.13 | 1.8 | |

| 3-(Trifluoromethyl)benzamide | C8H6F3NO | 189.13 | 1.8 | |

| 4-(Trifluoromethyl)benzamide | C8H6F3NO | 189.13 | 1.8 |

Data sourced from PubChem.

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This enhanced metabolic stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Electronic Effects and Acidity/Basicity

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the benzamide ring and the amide functionality. This can impact the pKa of nearby ionizable groups, affecting drug-receptor interactions and solubility at physiological pH. For instance, the presence of a CF3 group can increase the acidity of an adjacent N-H proton, potentially altering hydrogen bonding capabilities.

Pharmacological Implications

The physicochemical modifications induced by the trifluoromethyl group translate into significant pharmacological advantages, leading to improved potency, selectivity, and pharmacokinetic profiles of benzamide-based drugs.

Enhanced Target Binding and Potency

The trifluoromethyl group can enhance binding affinity to biological targets through several mechanisms:

-

Hydrophobic Interactions: Its lipophilic nature promotes favorable hydrophobic interactions within the binding pocket of a receptor or enzyme.

-

Electrostatic Interactions: The polarized C-F bonds can participate in dipole-dipole or other electrostatic interactions.

-

Conformational Control: The steric bulk of the CF3 group can influence the conformation of the molecule, locking it into a bioactive conformation that is optimal for target binding.

A notable example is the development of Hedgehog (Hh) signaling pathway inhibitors, where trifluoromethylated 4-(2-pyrimidinylamino)benzamide derivatives have demonstrated significantly enhanced potency.

Table 2: In Vitro Inhibitory Activity of Trifluoromethylated Benzamide Derivatives against the Hedgehog Signaling Pathway

| Compound ID | Modification | Hh Signaling Inhibition IC50 (nM) |

| Vismodegib (Positive Control) | 25.0 | |

| 13d | 4-(Trifluoromethyl)phenyl substitution | 1.44 |

Data extracted from a study on trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.

Improved Pharmacokinetics

The increased metabolic stability and lipophilicity conferred by the trifluoromethyl group directly contribute to a more favorable pharmacokinetic profile. This includes:

-

Increased Oral Bioavailability: Enhanced membrane permeability can lead to improved absorption from the gastrointestinal tract.

-

Longer Half-Life: Resistance to metabolic breakdown results in a longer duration of action.

-

Reduced Patient-to-Patient Variability: A more predictable metabolic profile can lead to more consistent therapeutic effects across different individuals.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative trifluoromethylated benzamide and for a key biological assay.

Synthesis of 2-(Trifluoromethyl)benzamide

This protocol describes a common method for the synthesis of 2-(trifluoromethyl)benzamide from 2-(trifluoromethyl)benzonitrile.

Materials:

-

2-(Trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification (optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 24g of NaOH in 200mL of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

-

Add 34.2g of 2-(trifluoromethyl)benzonitrile to the NaOH solution.[1]

-

Heat the mixture to 100 °C and stir vigorously for 2 hours. Monitor the reaction progress by HPLC to confirm the complete consumption of the starting material.[1]

-

Cool the reaction mixture to room temperature. A white solid should precipitate.[1]

-

Collect the solid product by suction filtration and wash it with cold water.[1]

-

Dry the product under vacuum to obtain 2-(trifluoromethyl)benzamide. The reported yield is approximately 89.9% with a purity of 98.8% as determined by HPLC.[1]

-

(Optional) The product can be further purified by recrystallization from a suitable solvent system if required.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds on the Hedgehog signaling pathway.

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (Shh-LIGHT2 cells).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Test compounds (e.g., trifluoromethylated benzamide derivatives) dissolved in DMSO.

-

Recombinant Sonic Hedgehog (Shh) protein.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

The next day, replace the medium with DMEM containing 0.5% FBS.

-

Add serial dilutions of the test compounds (in DMSO, final concentration of DMSO should be less than 0.1%) to the wells.

-

Induce Hedgehog signaling by adding recombinant Shh protein to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubate the plate for another 48 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4][5]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding the mechanism of action and the development process of new drugs. The following diagrams are generated using the Graphviz DOT language.

Hedgehog Signaling Pathway

Trifluoromethylated benzamides have been identified as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer. These inhibitors typically target the Smoothened (SMO) receptor.

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of trifluoromethylated benzamides on the SMO receptor.

Preclinical Pharmacokinetics Experimental Workflow

The evaluation of pharmacokinetics is a critical step in drug development. The following workflow outlines the key stages of a preclinical pharmacokinetic study.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of a drug candidate.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of benzamide derivatives for therapeutic applications. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates. The examples and protocols provided in this guide highlight the significant impact of the CF3 group and offer a practical resource for researchers in the field of drug discovery and development. As our understanding of structure-activity and structure-property relationships continues to evolve, the strategic use of the trifluoromethyl group in benzamide scaffolds is poised to deliver the next generation of innovative medicines.

References

- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Fluorinated Benzamides: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzamide scaffolds has emerged as a powerful tool in medicinal chemistry, leading to the development of numerous therapeutic agents with enhanced pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] This guide delves into the core applications of fluorinated benzamides, providing a comprehensive overview of their therapeutic targets, quantitative data on their activity, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Key Therapeutic Applications and Mechanisms of Action

Fluorinated benzamides have demonstrated significant therapeutic potential across a wide range of disease areas, primarily by acting as potent and selective inhibitors of key enzymes and receptors.

1. Oncology:

-

Kinase Inhibition: A significant number of fluorinated benzamides target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, Bafetinib, a trifluoromethyl-substituted benzamide, is a potent inhibitor of Bcr-Abl and Lyn kinases, showing efficacy in chronic myelogenous leukemia.[3] The trifluoromethyl group was found to significantly improve potency compared to its non-fluorinated counterparts.[3] Other fluorinated benzamides have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, HER-2, and VEGFR.[4] The trifluoromethylphenyl group, in particular, has been noted for its tight packing into the specificity pocket of kinases like VEGFR.[4]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways. Several fluorinated benzamides have been identified as potent PARP inhibitors.[5][6] For example, 4-[(2-fluorobenzyl)oxy]benzamide has been shown to inhibit PARP10 with an IC50 value in the nanomolar range.[5] The benzamide moiety is a common feature in many PARP inhibitors, and fluorination can enhance their potency and selectivity.[7][8]

-

Melanoma Imaging and Therapy: Benzamide derivatives exhibit a high affinity for melanin, making them valuable agents for targeting melanoma.[9][10] Fluorinated and radioiodinated benzamides, such as ¹³¹I-IFPABZA and ¹³¹I-IFNABZA, have been developed as theranostic agents for melanoma, combining diagnostic imaging with targeted radiotherapy.[11] The fluorine substitution can influence the lipophilicity and pharmacokinetic properties of these imaging agents.[11]

2. Neurological and Inflammatory Disorders:

-

FAAH Inhibition: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[12][13] Inhibiting FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects.[14] Fluorinated benzamides have been developed as potent and selective FAAH inhibitors.[15] For example, the introduction of a fluorine atom to the indole ring of certain (indolylalkyl)piperidine carbamates, a class of FAAH inhibitors, did not significantly affect their activity while potentially improving other properties.[16]

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Fluorinated benzenesulfonamides (a related class of compounds) have been shown to be potent, nanomolar inhibitors of several CA isoforms, including those associated with tumors.[17][18]

Quantitative Data on Fluorinated Benzamides

The following tables summarize the biological activity of selected fluorinated benzamides, providing a quantitative basis for their therapeutic potential.

Table 1: Fluorinated Benzamide Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 / % Inhibition | Cell Line | Reference |

| Bafetinib | Bcr-Abl, Lyn | ~36-fold improvement over imatinib | - | [3] |

| Analogue 11 | EGFR | 91% inhibition at 10 nM | Various | [4] |

| Analogue 13 | EGFR | 92% inhibition at 10 nM | Various | [4] |

Table 2: Fluorinated Benzamide PARP Inhibitors

| Compound | Target PARP | IC50 | Reference |

| 4-[(2-fluorobenzyl)oxy]benzamide | PARP10 | 230–710 nM | [5] |

| 4-(4-cyanophenoxy)benzamide | PARP10, PARP2 | - | [5] |

| 3-(4-carbamoylphenoxy)benzamide | PARP10, PARP2 | - | [5] |

Table 3: Fluorinated Benzamide FAAH Inhibitors

| Compound Class | Modification | Effect on FAAH Inhibition | Reference |

| (Indolylalkyl)piperidine carbamates | 5-fluoro indole substitution | No significant change in activity | [16] |

Table 4: Fluorinated Benzamide Derivatives for Melanoma Imaging

| Compound | Target | Tumor Uptake (%ID/g) | Reference |

| ¹³¹I-IFNABZA | Melanin | ~5% at 48 h p.i. | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of fluorinated benzamides.

1. General Synthesis of Fluorinated Benzamides:

A common method for synthesizing fluorinated benzamides involves the condensation reaction of a fluorinated benzoyl chloride with an appropriate amine.[19]

-

Example: Synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide

-

Reactants: 2-fluorobenzoyl chloride and 2,3-difluoroaniline.

-

Procedure: The reaction is typically carried out using standard synthetic procedures for amide bond formation.

-

Yield: High yields (e.g., 88%) can be achieved.[19]

-

Another approach involves the thermal decarboxylation of tetrafluorophthalamic acids to yield tetrafluorobenzamides.[20] More complex fluorinated benzamides can be synthesized through multi-step reaction sequences, often employing metal-catalyzed cross-coupling reactions.[5]

2. In Vitro Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[21]

-

Materials: Recombinant human kinase, kinase-specific peptide substrate, ATP, [γ-³³P]ATP, kinase reaction buffer, test compounds, and a phosphocellulose filter plate.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the recombinant kinase enzyme to a 96-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time.

-

Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter to determine the extent of kinase inhibition.[21]

-

3. FAAH Inhibition Assay:

The inhibitory activity of compounds against FAAH is typically determined by measuring the hydrolysis of a substrate.

-

Principle: FAAH is a serine hydrolase, and its activity can be assayed by monitoring the cleavage of a substrate, often anandamide.[12][14]

-

Methodology: The assay can be performed using cell lysates or purified enzyme. The rate of substrate hydrolysis is measured in the presence and absence of the inhibitor to determine the IC50 value.

4. Cell Viability Assay:

The effect of fluorinated benzamides on cancer cell growth is often assessed using cell viability assays.[22]

-

Example: Assay in AML cell lines (Kasumi-1, KYSE-520, MOLM-13, MV4-11)

-

Procedure: Cells are treated with varying concentrations of the test compound.

-

Measurement: Cell viability is measured after a specific incubation period (e.g., 3 or 24 hours) using methods like MTT or CellTiter-Glo.

-

Outcome: The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined.[22]

-

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of fluorinated benzamides in medicinal chemistry.

Caption: Inhibition of RTK signaling by a fluorinated benzamide.

Caption: Workflow for kinase inhibitor discovery.

Caption: Physicochemical effects of fluorination.

Conclusion

The incorporation of fluorine into the benzamide scaffold is a validated and highly successful strategy in modern drug discovery. Fluorinated benzamides have yielded potent and selective inhibitors for a variety of therapeutic targets, particularly in the fields of oncology and neurology. The ability of fluorine to modulate key drug-like properties provides medicinal chemists with a powerful tool to overcome challenges in drug development. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methods for introducing fluorine become available, the applications of fluorinated benzamides in medicinal chemistry are poised to expand even further, leading to the development of novel and improved therapies for a host of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bafetinib - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oatext.com [oatext.com]

- 8. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma | PLOS One [journals.plos.org]

- 10. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 2-Fluoro-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, employing 2-Fluoro-3-(trifluoromethyl)benzamide as a key starting material. This document outlines a strategic synthetic approach, detailed experimental protocols for key transformations, and methods for the biological evaluation of the synthesized compounds.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member of this family, is a primary sensor of single-strand DNA breaks (SSBs). Upon detection of DNA damage, PARP1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves to recruit the necessary DNA repair machinery.[1]

In the context of oncology, PARP inhibitors have emerged as a significant therapeutic strategy, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated SSB repair, these inhibitors lead to an accumulation of SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, the inability to repair these DSBs results in cell death through a mechanism known as synthetic lethality.[2]

The benzamide moiety is a well-established pharmacophore in many potent PARP inhibitors, as it mimics the nicotinamide portion of the native PARP substrate, NAD+.[3] The strategic use of fluorinated building blocks, such as this compound, can offer advantages in terms of metabolic stability, binding affinity, and overall pharmacokinetic properties of the resulting inhibitor. This document details a plausible and robust synthetic route to novel PARP inhibitors based on this key starting material.

PARP Signaling Pathway and Mechanism of Inhibition

The central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks is the foundation for the therapeutic action of PARP inhibitors.

Synthetic Strategy

A versatile approach to novel PARP inhibitors from this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination. These reactions allow for the introduction of diverse chemical moieties at the 2-position of the benzamide, enabling the exploration of the structure-activity relationship (SAR).

Data Presentation: Representative PARP Inhibitor Activity

The following table summarizes the inhibitory activity of established benzamide-based PARP inhibitors to provide a benchmark for newly synthesized compounds.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 1-5 | 1-5 |

| Rucaparib | ~1.4 | ~1.4 |

| Niraparib | ~3.8 | ~2.1 |

| Talazoparib | ~0.57 | ~0.31 |

| Veliparib | ~5 | ~2 |

| Note: IC50 values can vary depending on the specific assay conditions. |

Experimental Protocols

Protocol 1: Synthesis of a Biaryl PARP Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (0.03 mmol, 3 mol%).

-

Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane:water, 5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl PARP inhibitor.

Expected Yield: 60-90% (highly dependent on the specific coupling partners).

Protocol 2: Synthesis of an Amino-Substituted PARP Inhibitor via Buchwald-Hartwig Amination

This protocol outlines the Buchwald-Hartwig amination of this compound with a piperazine derivative.

Materials:

-

This compound

-

Amine (e.g., tert-butyl piperazine-1-carboxylate)

-

Palladium precatalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry reaction vessel.

-

Add the this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (1.4 mmol, 1.4 equiv.).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography. If a BOC-protected amine was used, a subsequent deprotection step with an acid (e.g., TFA in DCM) will be required.

Expected Yield: 50-85% (dependent on the amine and reaction conditions).

Protocol 3: PARP1 Enzymatic Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against PARP1.

Principle:

This is a histone-based ELISA. Active PARP1, in the presence of NAD+ and activated DNA, will add PAR chains to histones coated on a microplate. The extent of PARylation is quantified using an anti-PAR antibody and a colorimetric secondary antibody.

Materials:

-

Histone-coated 96-well plates

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

NAD+

-

Anti-PAR antibody (mouse monoclonal)

-

HRP-conjugated anti-mouse IgG

-

TMB substrate and stop solution

-

Assay buffer and wash buffer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To the wells of the histone-coated plate, add the test compound dilutions. Include a vehicle control (0% inhibition) and a potent PARP inhibitor like Olaparib as a positive control.

-

Add a mixture of PARP1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 30 °C for 60 minutes.

-

Wash the plate with wash buffer.

-

Add the anti-PAR antibody and incubate for 60 minutes at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 60 minutes.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay in BRCA-Deficient Cancer Cells